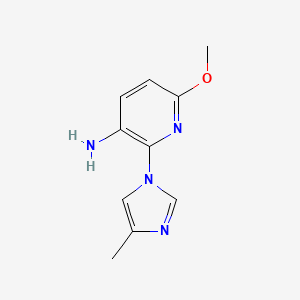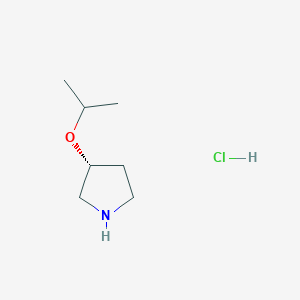![molecular formula C9H13NO2 B15051896 (2S)-2-amino-2-{bicyclo[2.2.1]hept-5-en-2-yl}acetic acid](/img/structure/B15051896.png)
(2S)-2-amino-2-{bicyclo[2.2.1]hept-5-en-2-yl}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-amino-2-{bicyclo[2.2.1]hept-5-en-2-yl}acetic acid: is a unique amino acid derivative characterized by its bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-amino-2-{bicyclo[2.2.1]hept-5-en-2-yl}acetic acid typically involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates, allowing for the functionalization of the bicyclic structure.
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: (2S)-2-amino-2-{bicyclo[2.2.1]hept-5-en-2-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other reducible groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may yield saturated compounds.
Applications De Recherche Scientifique
Chemistry: In chemistry, (2S)-2-amino-2-{bicyclo[2.2.1]hept-5-en-2-yl}acetic acid is used as a building block for synthesizing more complex molecules .
Biology: In biology, this compound can be used to study the effects of bicyclic amino acids on protein structure and function.
Medicine: In medicine, (2S)-2-amino-2-{bicyclo[22
Industry: In industry, this compound can be used in the synthesis of novel materials with specific properties.
Mécanisme D'action
The mechanism by which (2S)-2-amino-2-{bicyclo[2.2.1]hept-5-en-2-yl}acetic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows for specific binding interactions, which can modulate the activity of these targets.
Comparaison Avec Des Composés Similaires
Bicyclo[2.1.1]hexane derivatives: These compounds share a similar bicyclic structure but differ in the ring size and substitution patterns.
2-azabicyclo[2.2.1]heptanes: These compounds have a similar bicyclic framework but include a nitrogen atom in the ring.
Uniqueness: The uniqueness of (2S)-2-amino-2-{bicyclo[2.2.1]hept-5-en-2-yl}acetic acid lies in its specific bicyclic structure and the presence of an amino acid moiety, which allows for diverse chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C9H13NO2 |
|---|---|
Poids moléculaire |
167.20 g/mol |
Nom IUPAC |
(2S)-2-amino-2-(2-bicyclo[2.2.1]hept-5-enyl)acetic acid |
InChI |
InChI=1S/C9H13NO2/c10-8(9(11)12)7-4-5-1-2-6(7)3-5/h1-2,5-8H,3-4,10H2,(H,11,12)/t5?,6?,7?,8-/m0/s1 |
Clé InChI |
IHDSFYHRZSBSGS-AWEWAEBESA-N |
SMILES isomérique |
C1C2CC(C1C=C2)[C@@H](C(=O)O)N |
SMILES canonique |
C1C2CC(C1C=C2)C(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[Methyl-(2-methyl-benzyl)-amino]-acetic acid](/img/structure/B15051834.png)

![6-Chloro-2-cyclopropylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B15051858.png)

![(1S)-6-Oxaspiro[2.5]octan-1-amine](/img/structure/B15051868.png)
![[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(3-fluorophenyl)methyl]amine](/img/structure/B15051878.png)
![4-Chloro-6-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B15051887.png)
![(1S,3S,4S)-2-tert-butoxycarbonyl-5-oxo-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B15051891.png)
![(3R,4R)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine hydrochloride](/img/structure/B15051895.png)

